molecular formula C21H18F3N3O2 B11361090 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide

Cat. No.: B11361090
M. Wt: 401.4 g/mol
InChI Key: GIJGHCILRPXDBO-UHFFFAOYSA-N
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Description

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(FLUOROMETHYL)PHENYL]PROPANAMIDE
  • 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(CHLOROMETHYL)PHENYL]PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in medicinal chemistry for developing drugs with enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C21H18F3N3O2/c1-13-7-9-15(10-8-13)17-11-12-19(28)27(26-17)14(2)20(29)25-18-6-4-3-5-16(18)21(22,23)24/h3-12,14H,1-2H3,(H,25,29)

InChI Key

GIJGHCILRPXDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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